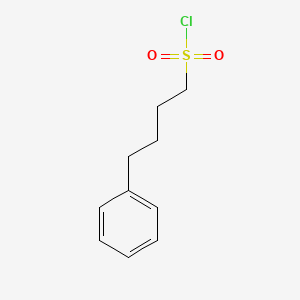

4-Phenylbutane-1-sulfonyl chloride

Beschreibung

Significance of Alkylsulfonyl Chlorides as Versatile Synthetic Intermediates

Alkylsulfonyl chlorides, as a class of compounds, are highly important intermediates in organic synthesis. magtech.com.cn They are frequently employed to introduce the sulfonyl group into molecules, a functional group that is a key component of many pharmaceuticals and agrochemicals. The reactivity of the sulfonyl chloride group allows for a variety of chemical transformations. For instance, they can react with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. taylorandfrancis.comyoutube.com This property is crucial for constructing complex molecular architectures.

Furthermore, sulfonyl chlorides can react with amines to produce sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. mdpi.com The versatility of alkylsulfonyl chlorides is further demonstrated by their participation in radical reactions, where they can serve as a source of sulfonyl radicals for addition to unsaturated bonds. researchgate.netresearchgate.net The ability to undergo these and other transformations makes alkylsulfonyl chlorides indispensable tools for synthetic organic chemists. magtech.com.cn

Overview of 4-Phenylbutane-1-sulfonyl chloride within the Class of Phenylalkylsulfonyl Chlorides

4-Phenylbutane-1-sulfonyl chloride belongs to the family of phenylalkylsulfonyl chlorides, which are characterized by a phenyl group attached to an alkyl chain that also bears a sulfonyl chloride group. The presence of the phenyl group can influence the reactivity and physical properties of the molecule.

Below is a table comparing 4-Phenylbutane-1-sulfonyl chloride with other members of the phenylalkylsulfonyl chloride class:

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Benzylsulfonyl chloride | C₇H₇ClO₂S | 190.65 |

| 2-Phenylethane-1-sulfonyl chloride | C₈H₉ClO₂S | 204.68 |

| 3-Phenylpropane-1-sulfonyl chloride | C₉H₁₁ClO₂S | 218.71 |

| 4-Phenylbutane-1-sulfonyl chloride | C₁₀H₁₃ClO₂S | 232.73 |

The increasing length of the alkyl chain separating the phenyl and sulfonyl chloride groups can affect the molecule's flexibility and steric hindrance, which in turn can influence its reactivity in various chemical reactions.

Scope and Impact of Sulfonyl Chloride Chemistry in Contemporary Research

The chemistry of sulfonyl chlorides continues to be a vibrant area of contemporary research, with new applications and synthetic methods constantly being developed. researchgate.net The versatility of sulfonyl chlorides as synthetic intermediates has led to their use in a wide array of chemical transformations. magtech.com.cn

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of sulfonyl chlorides. organic-chemistry.org Additionally, the scope of their reactions is continuously expanding. For example, visible-light-mediated reactions involving sulfonyl chlorides have emerged as a powerful tool for the formation of carbon-sulfur bonds. researchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net

The development of novel catalysts has also broadened the utility of sulfonyl chlorides. researchgate.net For instance, metal-catalyzed cross-coupling reactions have enabled the use of sulfonyl chlorides in the formation of carbon-carbon and carbon-heteroatom bonds, further highlighting their importance in modern organic synthesis. The ongoing exploration of sulfonyl chloride chemistry promises to yield even more innovative synthetic methodologies and contribute to the discovery of new and valuable molecules.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13ClO2S |

|---|---|

Molekulargewicht |

232.73 g/mol |

IUPAC-Name |

4-phenylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI-Schlüssel |

STNOVOXCNZFDME-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Reactivity and Transformational Chemistry of 4 Phenylbutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. The strong electron-withdrawing nature of the oxygen and chlorine atoms renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.

Synthesis of 4-Phenylbutane-1-sulfonyl Fluoride (B91410)

The conversion of sulfonyl chlorides to sulfonyl fluorides is a standard transformation in organic synthesis. mdpi.com These reactions typically involve a halide exchange, where a fluoride anion displaces the chloride ion.

Reaction with Ammonium (B1175870) Fluoride

The reaction of a sulfonyl chloride with a fluoride source, such as ammonium fluoride, potassium fluoride, or potassium bifluoride, is the most common method for synthesizing sulfonyl fluorides. mdpi.comnih.govresearchgate.netnih.gov This process is a nucleophilic substitution at the sulfonyl center. Despite the established nature of this general reaction, specific studies, experimental conditions, or yields for the reaction between 4-Phenylbutane-1-sulfonyl chloride and ammonium fluoride are not available in the reviewed literature.

Formation of Sulfonates and Sulfonate Esters

Sulfonate esters are important intermediates in organic synthesis, often used to convert a poor leaving group (an alcohol) into a good one. youtube.comlibretexts.org They are typically prepared by reacting a sulfonyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com

Esterification with Alcohols

The esterification of a sulfonyl chloride with an alcohol proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com While this reaction is fundamental, specific examples detailing the esterification of 4-Phenylbutane-1-sulfonyl chloride with any alcohol, which would be necessary to compile a data table of research findings, could not be located in the available scientific databases.

Generation of Sulfonamides

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and is most classically achieved by the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. researchgate.netnih.govutdallas.educbijournal.com This reaction forms a stable sulfur-nitrogen bond.

Reaction with Amines and Ammonia

The reaction involves the amine's nitrogen atom acting as a nucleophile, attacking the sulfonyl chloride. cbijournal.comnih.gov Typically, two equivalents of the amine are used, or one equivalent of the amine and a non-nucleophilic base are employed to scavenge the generated HCl. utdallas.edu A comprehensive search for specific examples of 4-Phenylbutane-1-sulfonyl chloride reacting with ammonia or various amines did not yield any published experimental data, precluding the creation of a detailed data table on its transformation into sulfonamides.

Applications in Synthesis of Functionalized Sulfonamides

The most fundamental reaction of sulfonyl chlorides, including 4-phenylbutane-1-sulfonyl chloride, is their use in the synthesis of sulfonamides. This class of compounds is of significant interest in medicinal chemistry. The synthesis is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. ucl.ac.ukresearchgate.net This reaction is a well-established and widely used method for creating the sulfonamide linkage. researchgate.netnih.gov

The general transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The choice of amine allows for the introduction of a wide variety of functional groups, leading to a diverse library of sulfonamide derivatives. While specific examples detailing the use of 4-phenylbutane-1-sulfonyl chloride are not prevalent in broad literature, the methodology is general. For instance, reacting 4-phenylbutane-1-sulfonyl chloride with a range of primary and secondary amines would yield the corresponding N-substituted 4-phenylbutane-1-sulfonamides.

Recent advancements have also focused on developing milder conditions for these transformations. organic-chemistry.org One-pot procedures that generate the sulfonyl chloride in situ followed by reaction with an amine have been developed to improve efficiency and avoid handling the often sensitive sulfonyl chloride intermediates. princeton.edu

Table 1: General Scheme for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product |

| 4-Phenylbutane-1-sulfonyl chloride | Primary or Secondary Amine (R¹R²NH) | N-(R¹,R²)-4-phenylbutane-1-sulfonamide |

| R¹R²NH |

Radical Reactions Initiated by 4-Phenylbutane-1-sulfonyl chloride (General for sulfonyl chlorides)

Sulfonyl chlorides are effective precursors for sulfonyl radicals under various initiation conditions. These highly reactive intermediates can participate in a range of chemical transformations, making them valuable tools in organic synthesis.

Visible-Light-Induced Hydrosulfonylation of Unsaturated Compounds

A significant advancement in radical chemistry involves the use of visible light photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides. researchgate.netox.ac.uknih.gov This method allows for the hydrosulfonylation of unsaturated compounds, such as alkenes and alkynes, under mild conditions. researchgate.netrsc.org The process is initiated by a photocatalyst, often an iridium or ruthenium complex, which, upon excitation by visible light, reduces the sulfonyl chloride to generate a sulfonyl radical. researchgate.net

The generated sulfonyl radical then adds to the unsaturated bond of a substrate, forming a carbon-centered radical intermediate. researchgate.net This radical is subsequently trapped by a hydrogen atom donor, such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product. researchgate.netox.ac.ukresearchgate.net This method is noted for its high functional group tolerance, operational simplicity, and scalability. researchgate.netox.ac.uknih.gov Polarity-reversal catalysis can be employed to extend the scope to less reactive alkenes. researchgate.netox.ac.uknih.gov

Table 2: Key Components in Visible-Light-Induced Hydrosulfonylation

| Component | Role | Example |

| Sulfonyl Chloride | Sulfonyl Radical Precursor | 4-Phenylbutane-1-sulfonyl chloride |

| Unsaturated Compound | Radical Acceptor | Alkenes, Alkynes |

| Photocatalyst | Radical Generation | fac-Ir(ppy)₃, Copper complexes acs.org |

| Hydrogen Atom Donor | Radical Quenching | (TMS)₃SiH researchgate.net |

| Light Source | Catalyst Excitation | Blue LEDs researchgate.net |

Annulation Reactions via Sulfonyl Radicals

Sulfonyl radicals generated from precursors like 4-phenylbutane-1-sulfonyl chloride can initiate annulation reactions to construct cyclic structures. In these processes, the initially formed sulfonyl radical adds to a suitably positioned double or triple bond within the same molecule or in a separate molecule. This addition generates a new radical intermediate that can then undergo a subsequent cyclization step. nih.gov

A common mechanistic pathway involves the addition of the sulfonyl radical to an alkene, forming a carbon-centered radical. nih.gov This radical can then add to another unsaturated moiety, leading to the formation of a ring. The reaction cascade is terminated by a radical trapping or elimination step. One notable example is the elimination of the sulfonyl radical itself after cyclization, a process known as β-fragmentation, which can lead to the formation of imines from ene sulfonamides. nih.gov This strategy allows for the construction of various fused and spirocyclic systems under mild, radical-promoting conditions. nih.gov

Chlorosulfonylation Processes

Chlorosulfonylation is an atom-economical reaction where both the sulfonyl group and the chlorine atom from a sulfonyl chloride are added across an unsaturated bond, such as an alkene or alkyne. researchgate.net This process can be initiated by various means, including photochemically with copper catalysts or through electrochemical methods. acs.orgresearchgate.netacs.org

The mechanism generally involves the generation of a sulfonyl radical, which adds to the unsaturated substrate to form a β-chloroalkyl radical. This radical then abstracts a chlorine atom to yield the final β-chlorosulfone product and propagate the radical chain. The regioselectivity of the addition is a key aspect of this transformation. acs.org This reaction provides a direct route to vicinally difunctionalized molecules that are valuable synthetic intermediates. researchgate.net

Cross-Coupling and Desulfonylative Reactions of Sulfonyl Chlorides

Beyond their role in addition reactions, sulfonyl chlorides can also serve as coupling partners in reactions that proceed with the loss of sulfur dioxide (SO₂).

Transition Metal-Catalyzed Desulfitative Couplings

Transition metal catalysis, particularly with palladium, has enabled the use of sulfonyl chlorides as coupling partners in desulfitative reactions. chemrevlett.comnih.gov In these transformations, the sulfonyl chloride effectively acts as a source of an aryl or alkyl group. The catalytic cycle is generally believed to involve the oxidative addition of the palladium(0) catalyst into the sulfur-chlorine bond of the sulfonyl chloride. chemrevlett.commit.edu

The resulting palladium(II) intermediate can then undergo extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process, to generate an organopalladium(II) species. chemrevlett.comnih.gov This intermediate can then participate in various cross-coupling reactions, such as Mizoroki-Heck type reactions, by reacting with olefins or other coupling partners. researchgate.net Finally, reductive elimination regenerates the active palladium(0) catalyst and yields the cross-coupled product. chemrevlett.com This strategy is advantageous as it uses readily available sulfonyl chlorides as alternatives to organohalides or other pre-functionalized reagents. mit.eduresearchgate.net

Table 3: Proposed Mechanistic Steps in Palladium-Catalyzed Desulfitative Coupling

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the S-Cl bond of the sulfonyl chloride. chemrevlett.commit.edu |

| SO₂ Extrusion | The resulting Pd(II) complex eliminates a molecule of sulfur dioxide. chemrevlett.comnih.gov |

| Transmetalation/Carbopalladation | The organo-Pd(II) species reacts with the coupling partner (e.g., an alkene). chemrevlett.comresearchgate.net |

| Reductive Elimination/β-Hydride Elimination | The final product is formed, and the Pd(0) catalyst is regenerated. chemrevlett.com |

Sulfonylation Efficiency and Scope

The efficiency and scope of 4-phenylbutane-1-sulfonyl chloride in sulfonylation reactions are representative of alkanesulfonyl chlorides. These reagents are versatile and can react with a wide array of nucleophiles. The reactivity extends to various substrates, including those with electron-donating or electron-withdrawing groups, sterically hindered compounds, and heteroaromatic systems. researchgate.net

Visible-light-driven methodologies have expanded the scope of sulfonyl chlorides, enabling cascade reactions such as sulfonylation followed by cyclization. researchgate.net For instance, N-methacryloyl-2-phenylbenzoimidazoles react with various sulfonyl chlorides to produce sulfonylated benzo tandfonline.comrsc.orgimidazo[2,1-a]isoquinolin-6(5H)-ones in the presence of a photocatalyst like fac-Ir(ppy)3. researchgate.net While specific yield data for 4-phenylbutane-1-sulfonyl chloride in this exact system is not detailed, the general substrate scope for sulfonyl chlorides is broad, as shown in the table below.

Table 1: Representative Scope of Sulfonyl Chlorides in Visible-Light-Driven Sulfonylation/Cyclization Reaction conditions: N-methacryloyl-2-phenylbenzoimidazole (1.0 equiv), Sulfonyl chloride (2.0 equiv), fac-Ir(ppy)3 (5 mol%), 2,6-Lutidine (2.0 equiv), anhydrous DCM, 5 W blue LEDs, Ar, rt, 24 h. Data is representative for the class of sulfonyl chlorides.

| Sulfonyl Chloride | Product Yield (%) |

| Methanesulfonyl chloride | 85% |

| p-Toluenesulfonyl chloride | 95% |

| 4-Fluorobenzenesulfonyl chloride | 89% |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 71% |

| 2-Naphthalenesulfonyl chloride | 93% |

| Thiophene-2-sulfonyl chloride | 75% |

This table is generated based on data for general sulfonyl chlorides from the literature to illustrate the scope. researchgate.net

Furthermore, photoredox-catalyzed hydrosulfonylation of alkenes using sulfonyl chlorides is effective for a range of substrates, including those with methoxy, trifluoromethyl, nitro, nitrile, and halide substituents, affording products in moderate to excellent yields. nih.gov Alkyl sulfonyl chlorides, such as 4-phenylbutane-1-sulfonyl chloride, are suitable for these transformations, leading to dialkyl sulfones in good yields. nih.gov

Reactivity with Diverse Functional Groups (General for sulfonyl chlorides)

Sulfonyl chlorides are a class of important organic intermediates capable of reacting with a variety of unsaturated compounds, including alkenes, alkynes, imines, aldehydes, and ketones. magtech.com.cn These reactions can proceed through various mechanisms, including annulations, radical reactions, and ionic pathways. magtech.com.cn

Interactions with Alkenes and Alkynes

Sulfonyl chlorides react with alkenes and alkynes through several pathways, including chlorosulfonylation, sulfonylation, and annulations. magtech.com.cn

Chlorosulfonylation : This reaction involves the addition of both the sulfonyl group and a chlorine atom across the double or triple bond. Copper-catalyzed systems under visible light irradiation can effectively add sulfonyl chlorides to both alkenes and alkynes, including unactivated aliphatic olefins. researchgate.net Iron catalysts can also mediate the regio- and stereo-selective chlorosulfonylation of terminal alkynes to yield (E)-β-chlorovinyl sulfones. rsc.org

Hydrosulfonylation : Under photoredox catalysis, sulfonyl chlorides can undergo hydrosulfonylation with electron-deficient alkenes. nih.gov This method has a broad scope, tolerating many functional groups on the sulfonyl chloride. nih.gov

Iodosulfonylation : A green chemistry approach using visible light and a cationic surfactant in water allows for the iodosulfonylation of alkenes and alkynes with sulfonyl chloride and NaI, forming an electron donor-acceptor (EDA) complex. rsc.org This produces β-iodo-substituted sulfone derivatives efficiently. rsc.org

[2+2] Annulations : Sulfonyl chlorides can participate in [2+2] annulation reactions with unsaturated compounds. magtech.com.cn

Table 2: Summary of Reactions of Sulfonyl Chlorides with Alkenes and Alkynes

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Chlorosulfonylation | Cu(II)-complex, visible light | β-Chlorosulfones | researchgate.net |

| Chlorosulfonylation | Iron catalyst, heat | (Z)-β-Chlorovinyl sulfones | rsc.org |

| Hydrosulfonylation | Photoredox catalyst, (TMS)3SiH | Alkyl/Aryl Sulfones | nih.gov |

| Iodosulfonylation | NaI, Surfactant, Visible Light, Water | β-Iodo-substituted sulfones | rsc.org |

Mechanistic Insights and Computational Studies on 4 Phenylbutane 1 Sulfonyl Chloride Reactivity

Elucidation of Reaction Mechanisms Involving Sulfonyl Chlorides

Experimental and theoretical studies on sulfonyl chlorides have illuminated several key reaction mechanisms. While specific research on 4-phenylbutane-1-sulfonyl chloride is limited, the principles derived from studies of analogous alkanesulfonyl and arenesulfonyl chlorides are directly applicable.

The primary reaction pathway for sulfonyl chlorides, including 4-phenylbutane-1-sulfonyl chloride, is nucleophilic substitution at the sulfur atom. fiveable.me The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur center highly electrophilic and susceptible to attack by nucleophiles such as alcohols, amines, and water. fiveable.me

For most alkanesulfonyl and arenesulfonyl chlorides, solvolysis and substitution reactions are proposed to proceed through a concerted bimolecular nucleophilic substitution (S_N2) mechanism. nih.govresearchgate.net This pathway involves a single transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs. researchgate.netnih.gov Unlike S_N2 reactions at a carbon center which always proceed with inversion of configuration, reactions at a tetrahedral sulfur atom can also occur with inversion. nih.gov

An alternative, stepwise addition-elimination (A-E) mechanism, which involves the formation of a pentacoordinate sulfurane intermediate, has also been considered. nih.gov While DFT studies suggest the S_N2 pathway is favored for chloride-chloride exchange in arenesulfonyl chlorides, the A-E mechanism becomes operative in analogous fluoride (B91410) exchange reactions. nih.govnih.gov The operative mechanism can be influenced by the nucleophile, the leaving group, and the solvent. researchgate.net For instance, studies on the hydrolysis of simple alkanesulfonyl chlorides show a shift in mechanism from direct nucleophilic attack by water at low pH to a sulfene-forming elimination pathway at higher pH. acs.org

Kinetic data from the solvolysis of various sulfonyl chlorides highlights the influence of the substituent (R in R-SO₂Cl) and the solvent system on the reaction rate. The extended Grunwald-Winstein equation is often used to correlate these rates and provide insight into the transition state. nih.govnih.gov

Table 1: Representative Solvolysis Rate Constants for Various Sulfonyl Chlorides This table presents illustrative data from the literature to show the effect of structure on reactivity. Data is for comparison and was measured under different specific conditions.

| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |

| Benzenesulfonyl chloride | 80% Ethanol | 35.0 | 2.55 x 10⁻⁵ | nih.gov |

| p-Nitrobenzenesulfonyl chloride | 80% Ethanol | 35.0 | 3.51 x 10⁻⁴ | nih.gov |

| trans-β-Styrenesulfonyl chloride | Ethanol | 45.0 | 1.15 x 10⁻⁴ | nih.gov |

| Methanesulfonyl chloride | Water | 25.0 | 1.83 x 10⁻⁴ | acs.org |

Characterization of Radical Intermediates and Reaction Pathways

Beyond ionic pathways, sulfonyl chlorides can serve as precursors to sulfonyl radicals (R-SO₂•). magtech.com.cn These reactive intermediates are typically generated under photoredox catalysis or through the use of radical initiators. acs.orgnih.gov For example, sulfonyl hydrazides can be converted to sulfonyl chlorides, which then can form sulfonyl radicals under oxidative conditions that subsequently couple with a chlorine radical. nih.gov

Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from sulfonyl chlorides under mild, redox-neutral conditions. rsc.org Once formed, these sulfonyl radicals can participate in a variety of synthetic transformations, including addition to unsaturated compounds like alkenes and alkynes. magtech.com.cnacs.org This pathway allows for the formation of new carbon-sulfur bonds, leading to products such as sulfones. acs.org Control experiments in such reactions often involve the addition of radical inhibitors like TEMPO, which significantly reduce or halt the reaction, providing strong evidence for the involvement of radical intermediates. nih.gov

In the context of typical nucleophilic substitution reactions (S_N2), the sulfonyl chloride group itself is generally stable, and intramolecular rearrangements involving the sulfur center are not common. dtic.mil The focus of these reactions is the direct displacement of the chloride by the nucleophile. youtube.com

However, rearrangements can occur in reactions where intermediates prone to migration are formed. For instance, if conditions were to favor an S_N1-type mechanism (which is not typical for most sulfonyl chlorides but has been considered for sterically hindered variants), a sulfonylium ion could potentially form and decompose, though this is rare. dtic.mil More commonly, rearrangements might be observed in the carbon framework of the molecule under specific reaction conditions that promote such events, or in subsequent transformations of the products derived from the sulfonyl chloride. For example, the Baker-Venkataraman rearrangement is a well-known intramolecular acyl migration, illustrating a type of rearrangement in a different class of sulfur-unrelated compounds. wordpress.com Similarly, intramolecular Diels-Alder reactions can be used to construct complex molecular frameworks where a sulfonyl group might be present elsewhere in the molecule. wikipedia.org For 4-phenylbutane-1-sulfonyl chloride, the flexible butane (B89635) chain does not possess structural features that would predispose it to common, well-characterized intramolecular rearrangements under standard substitution conditions.

Theoretical and Computational Chemistry Approaches to Sulfonyl Chloride Reactivity

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become an indispensable tool for studying the reactivity of sulfonyl chlorides. longdom.org DFT calculations allow for the determination of ground-state electronic structures, the geometries of transition states, and the energetics of reaction pathways. nih.gov

For nucleophilic substitution reactions at a sulfonyl sulfur, DFT studies have been crucial in distinguishing between the concerted S_N2 and stepwise addition-elimination mechanisms. By calculating the potential energy surfaces for these competing pathways, researchers can predict which is more favorable. For example, DFT calculations for the chloride exchange in arenesulfonyl chlorides strongly supported a single transition state, consistent with an S_N2 mechanism. nih.govnih.gov These computational results have shown excellent correlation with experimental kinetic data, including activation parameters. nih.gov

DFT is also used to analyze key chemical reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which help in understanding electron transfer processes. longdom.org

Table 2: Illustrative DFT-Calculated Parameters for a Model Sulfonyl Chloride Reaction This table provides a conceptual example of data obtained from DFT calculations for a generic nucleophilic substitution on a sulfonyl chloride.

| Parameter | Value | Interpretation |

| Reaction Path | S_N2 | Concerted mechanism is favored. |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | Represents the energy barrier for the reaction. |

| S-Cl Bond Length (Reactant) | ~2.10 Å | Ground state bond length. |

| S-Cl Bond Length (Transition State) | ~2.50 Å | Elongated bond, indicating bond breaking. |

| S---Nu Bond Length (Transition State) | ~2.40 Å | Partially formed bond, indicating bond formation. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com For a molecule like 4-phenylbutane-1-sulfonyl chloride, which possesses significant conformational flexibility due to its four-carbon aliphatic chain, MD simulations are particularly valuable. wikipedia.org

MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the rotational barriers between them. nih.gov This analysis is critical because the molecule's conformation can directly impact its reactivity. The accessibility of the electrophilic sulfur atom to an incoming nucleophile can be sterically hindered or facilitated depending on the spatial arrangement of the phenylbutyl group. By simulating the molecule's behavior, often in an explicit solvent, researchers can gain a dynamic understanding of how solvent molecules arrange around the substrate and how the substrate's preferred conformations might influence the transition state of a reaction. rsc.org Proper analysis of an MD simulation can reveal structural and dynamic information essential for relating molecular properties to chemical reactivity. nih.gov

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry serves as a powerful tool for predicting the outcomes and selectivity of chemical reactions. For alkanesulfonyl chlorides like 4-phenylbutane-1-sulfonyl chloride, computational models, particularly Density Functional Theory (DFT), can be employed to investigate reaction mechanisms. These studies can elucidate the energetics of different potential pathways, such as direct nucleophilic substitution at the sulfur atom (an SN2-like mechanism) or an elimination-addition pathway involving the formation of a sulfene (B1252967) intermediate.

Theoretical calculations for related arenesulfonyl chlorides have shown that the SN2 mechanism proceeds through a single transition state. dntb.gov.uamdpi.comnih.gov For 4-phenylbutane-1-sulfonyl chloride, computational models would likely predict a similar SN2-type mechanism for reactions with strong nucleophiles in the absence of a strong base. The phenyl group, being remote from the sulfonyl chloride functional group, would exert a minor electronic influence on the reaction center, which computational models can quantify.

In the presence of a strong, non-nucleophilic base, computational studies could predict the viability of the E2 mechanism to form a sulfene. The calculations would focus on the acidity of the α-protons on the carbon adjacent to the sulfonyl group and the activation barrier for the concerted elimination of HCl. The resulting highly reactive sulfene would then be predicted to react rapidly with any available nucleophile in the reaction mixture.

Kinetic and Stereochemical Investigations

Kinetic and stereochemical studies are fundamental to understanding reaction mechanisms. While specific data for 4-phenylbutane-1-sulfonyl chloride is scarce, the behavior of analogous alkanesulfonyl and arenesulfonyl chlorides provides a solid framework for prediction.

The reactions of alkanesulfonyl chlorides with nucleophiles typically exhibit second-order kinetics, being first order in the sulfonyl chloride and first order in the nucleophile. scispace.com This is consistent with a bimolecular nucleophilic substitution (SN2-like) mechanism. For example, the chloride-chloride exchange reaction in arenesulfonyl chlorides was found to be second order. dntb.gov.uamdpi.comnih.gov It is therefore highly probable that the reaction of 4-phenylbutane-1-sulfonyl chloride with a nucleophile (Nu) would follow the rate law:

Rate = k[4-Phenylbutane-1-sulfonyl chloride][Nu]

Specific rate constants (k) are sensitive to the solvent, the nature of the nucleophile, and the temperature. For instance, solvolysis rates for various alkanesulfonyl chlorides in water are found to be of a similar order of magnitude, suggesting that the alkyl chain has a limited effect on the intrinsic reactivity. nih.gov

Table 1: Representative Rate Constants for Reactions of Sulfonyl Chlorides

| Sulfonyl Chloride | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) |

| Benzenesulfonyl chloride | H₂O | 25 | 1.564 x 10⁻⁴ s⁻¹ (hydrolysis) |

| Methanesulfonyl chloride | H₂O | 25 | 1.568 x 10⁻⁴ s⁻¹ (hydrolysis) |

| p-Toluenesulfonyl chloride | Aniline (B41778)/Methanol | 25 | Varies with aniline substituent |

| Benzenesulfonyl chloride | Cl⁻ (isotopic exchange) | 25 | Dependent on substituents |

Note: This table presents data for analogous compounds to illustrate typical rate constant magnitudes. Specific data for 4-phenylbutane-1-sulfonyl chloride is not available in the reviewed literature.

For arenesulfonyl chlorides, the effect of substituents on the aromatic ring has been extensively studied and is well-described by the Hammett equation. mdpi.comnih.gov Electron-withdrawing groups on the aromatic ring accelerate the rate of nucleophilic attack by increasing the electrophilicity of the sulfur atom, resulting in a positive ρ (rho) value. dntb.gov.uamdpi.com For example, the chloride exchange reaction for a series of substituted benzenesulfonyl chlorides showed a ρ-value of +2.02. dntb.gov.uamdpi.com

In the case of 4-phenylbutane-1-sulfonyl chloride, the phenyl group is insulated from the sulfonyl group by a four-carbon alkyl chain. Consequently, the electronic effect of the phenyl group on the reaction rate would be transmitted primarily through inductive effects, which are significantly attenuated over the alkyl chain. Therefore, the effect of substituents on the phenyl ring on the reactivity of the sulfonyl chloride group is expected to be minimal compared to the direct conjugation seen in benzenesulfonyl chloride derivatives.

Two main stereochemical scenarios are relevant to the reactions of 4-phenylbutane-1-sulfonyl chloride: reactions at the sulfur center and reactions of the resulting sulfonate ester.

Reaction at the Sulfur Center: For nucleophilic substitution at a tetrahedral sulfur atom proceeding via an SN2-like mechanism, inversion of configuration at the sulfur center is generally observed. mdpi.com If 4-phenylbutane-1-sulfonyl chloride were to react with a chiral nucleophile, this stereochemical outcome would be expected.

Reactions of the Corresponding Sulfonate Ester: A primary application of sulfonyl chlorides is the conversion of alcohols into good leaving groups (sulfonate esters). This reaction proceeds with the retention of configuration at the stereogenic carbon of the alcohol, as the C-O bond of the alcohol is not broken during the sulfonylation step. youtube.com The subsequent nucleophilic substitution of the resulting 4-phenylbutane-1-sulfonate ester would then typically proceed with inversion of configuration at the carbon center if it follows an SN2 mechanism. This two-step sequence allows for a net inversion of the original alcohol's stereochemistry. youtube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylbutane-1-sulfonyl Chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of 4-phenylbutane-1-thiol followed by chlorination. For example, sulfonyl chlorides like 4-Methoxybutane-1-sulfonyl chloride are synthesized via thiol oxidation using H₂O₂/HCl or SO₂Cl₂ under controlled temperatures (0–5°C) to minimize side reactions . Adjusting stoichiometry (e.g., excess SOCl₂) and reaction time (6–12 hours) can improve yields (>70%). Post-synthesis purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing 4-Phenylbutane-1-sulfonyl Chloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Signals for phenyl protons (δ 7.2–7.5 ppm) and methylene/methyl groups (δ 1.5–2.8 ppm).

- ¹³C NMR : Sulfonyl chloride carbon (δ ~55 ppm), aromatic carbons (δ 125–140 ppm).

- FT-IR : S=O stretching (1350–1200 cm⁻¹) and S-Cl (550–600 cm⁻¹).

Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 232) and fragmentation patterns .

Q. How does the stability of 4-Phenylbutane-1-sulfonyl Chloride impact storage and handling protocols?

- Methodological Answer : Sulfonyl chlorides are hydrolytically sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., dry DCM). Use molecular sieves (4Å) to absorb moisture. Decomposition is monitored via TLC (Rf shift) or IR (loss of S-Cl peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during sulfonation of 4-phenylbutane-1-thiol?

- Methodological Answer : Competing oxidation to sulfonic acids is minimized by:

- Low-temperature sulfonation (0–5°C) with slow addition of chlorinating agents (e.g., Cl₂ gas in CCl₄).

- Catalytic additives : Pyridine (0.5–1 eq) traps HCl, preventing acid-catalyzed side reactions.

- Solvent choice : Non-polar solvents (e.g., toluene) reduce hydrolysis rates. Kinetic studies (e.g., in situ Raman spectroscopy) help identify optimal reagent ratios .

Q. What strategies resolve contradictions in reported reactivity of 4-Phenylbutane-1-sulfonyl Chloride versus analogs (e.g., 4-Methoxybutane-1-sulfonyl Chloride)?

- Methodological Answer : Discrepancies arise from electronic effects of substituents. For example:

- The phenyl group in 4-Phenylbutane-1-sulfonyl Chloride enhances electrophilicity vs. methoxy groups (electron-donating).

- Comparative kinetic assays : Measure nucleophilic substitution rates (e.g., with amines or alcohols) under identical conditions. DFT calculations (e.g., Mulliken charges on S) further rationalize reactivity differences .

Q. How can computational modeling predict regioselectivity in reactions involving 4-Phenylbutane-1-sulfonyl Chloride?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Electrostatic potential maps to identify electrophilic hotspots (e.g., sulfur atom).

- Transition-state energies for competing pathways (e.g., SN2 vs. SN1 mechanisms).

Validation via experimental kinetic isotope effects (KIEs) or Hammett plots (σ⁺ substituent constants) ensures model accuracy .

Q. What analytical approaches validate the purity of 4-Phenylbutane-1-sulfonyl Chloride in multi-step syntheses?

- Methodological Answer : Combine:

- HPLC-MS : Quantify residual thiols or sulfonic acids (limit: <0.5% by area).

- Elemental analysis : Match measured C/H/N/S content to theoretical values (e.g., C: 51.6%, S: 13.8%).

- X-ray crystallography : Resolves structural ambiguities (e.g., confirmation of sulfonyl chloride geometry) .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of 4-Phenylbutane-1-sulfonyl Chloride?

- Methodological Answer : Discrepancies may stem from impurities (e.g., residual HCl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.